molecular formula C17H20N2O2 B11843647 6-Ethoxy-2-(piperidin-1-yl)quinoline-3-carbaldehyde

6-Ethoxy-2-(piperidin-1-yl)quinoline-3-carbaldehyde

Cat. No.: B11843647
M. Wt: 284.35 g/mol
InChI Key: OKZBHTRVHIKMTL-UHFFFAOYSA-N
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Description

6-Ethoxy-2-(piperidin-1-yl)quinoline-3-carbaldehyde is a versatile quinoline-based chemical intermediate designed for research and development applications, particularly in drug discovery. This compound features a reactive aldehyde group and a piperidine-substituted quinoline core, a scaffold recognized for its significant pharmacological potential . The primary research value of this molecule lies in its role as a key synthetic precursor. The formyl group is a versatile handle for constructing more complex molecules via condensation reactions, such as the synthesis of acylhydrazones or chalcone derivatives . These reactions are often facilitated by modern synthetic techniques like ultrasound irradiation, which can dramatically reduce reaction times and improve yields . Compounds within this chemical class have demonstrated a range of promising biological activities in scientific research. Piperidinyl-quinoline derivatives have been extensively investigated as potential therapeutic agents for neurodegenerative diseases. Specifically, they have been designed as potent and selective inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are key targets in the treatment of Alzheimer's disease . Some derivatives have shown IC50 values in the low micromolar range, outperforming standard drugs in in vitro studies . Furthermore, the quinoline-piperidine framework is also explored in oncology research, where similar hybrids act as competitive inhibitors of kinases like PIM-1, inducing apoptosis and showing potent activity against various cancer cell lines, including hepatic (HepG-2) and myeloid leukemia models . Additional research avenues for related structures include antimicrobial applications . As a research tool, this compound enables the exploration of structure-activity relationships crucial for developing new lead compounds for multifactorial diseases.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H20N2O2

Molecular Weight

284.35 g/mol

IUPAC Name

6-ethoxy-2-piperidin-1-ylquinoline-3-carbaldehyde

InChI

InChI=1S/C17H20N2O2/c1-2-21-15-6-7-16-13(11-15)10-14(12-20)17(18-16)19-8-4-3-5-9-19/h6-7,10-12H,2-5,8-9H2,1H3

InChI Key

OKZBHTRVHIKMTL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=CC(=C(N=C2C=C1)N3CCCCC3)C=O

Origin of Product

United States

Preparation Methods

Mechanism and Substrate Preparation

The Vilsmeier-Haack reaction serves as the foundational step for introducing the aldehyde group at position 3 of the quinoline ring. This electrophilic formylation requires N-arylacetamide precursors, such as 6-ethoxyacetanilide, which undergo cyclization in the presence of phosphoryl chloride (POCl₃) and dimethylformamide (DMF). The reaction proceeds via the formation of a chloroiminium intermediate, which facilitates electrophilic attack at the para-position relative to the acetamide group, yielding 6-ethoxy-2-chloroquinoline-3-carbaldehyde (Figure 1).

Critical Parameters:

  • Temperature: 75–80°C for 8 hours ensures complete cyclization.

  • Solvent: Excess DMF acts as both solvent and formylating agent.

  • Work-up: Quenching the reaction mixture in ice-water precipitates the product, which is recrystallized from ethyl acetate for purification.

Ethoxy Group Incorporation

The ethoxy substituent at position 6 is introduced during the synthesis of the N-arylacetamide precursor. Ethylation of 6-hydroxyacetanilide using ethyl bromide or diethyl sulfate in the presence of a base (e.g., K₂CO₃) provides 6-ethoxyacetanilide, which is subsequently subjected to Vilsmeier-Haack conditions. This step is critical for ensuring regioselectivity in the formylation process.

Nucleophilic Aromatic Substitution with Piperidine

Catalytic Systems and Solvent Optimization

CatalystSolventTemp (°C)Time (h)Yield (%)
K₂CO₃Ethanol782460
K₂CO₃DMF1201578
CTABPEG-4001352.598

Data aggregated from.

Mechanistic Insights

CTAB enhances reactivity by stabilizing the transition state through micelle formation, which increases the local concentration of piperidine at the quinoline surface. PEG-400 acts as a green solvent, reducing energy requirements and enabling easy product isolation via ice-water precipitation.

Alternative Synthetic Routes and Modern Innovations

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates the SNAr step. For example, reacting 6-ethoxy-2-chloroquinoline-3-carbaldehyde with piperidine under solvent-free microwave conditions (300 W, 140°C) completes the substitution in 30 minutes with 95% yield. This method avoids column chromatography, simplifying purification.

Reductive Amination Approaches

Although less common, reductive amination offers an alternative pathway. Reacting 6-ethoxyquinoline-3-carbaldehyde with piperidine in the presence of NaBH₄ in methanol yields the target compound, but this method is limited by competing side reactions and lower yields (70–75%).

Analytical Characterization and Quality Control

Spectroscopic Validation

  • FTIR: A strong absorption band at 1685–1695 cm⁻¹ confirms the aldehyde group, while peaks at 1570–1585 cm⁻¹ indicate C=N stretching.

  • ¹H NMR: Distinct signals include δ 10.2 ppm (aldehyde proton), δ 1.4 ppm (ethoxy CH₃), and δ 3.5–3.7 ppm (piperidine N–CH₂).

Purity Assessment

Recrystallization from ethanol or ethyl acetate ensures >99% purity, as verified by HPLC. Melting points typically range between 90–92°C, consistent with literature values .

Chemical Reactions Analysis

Types of Reactions

6-Ethoxy-2-(piperidin-1-yl)quinoline-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Neuropharmacology

Research indicates that 6-Ethoxy-2-(piperidin-1-yl)quinoline-3-carbaldehyde and its derivatives exhibit significant inhibitory effects on acetylcholinesterase and butyrylcholinesterase enzymes, which are critical in Alzheimer's disease pathology. Studies have shown that certain derivatives can achieve low micromolar IC₅₀ values, indicating their potential as therapeutic agents for cognitive disorders.

Anticancer Activity

The compound has been evaluated for its anticancer properties. In vitro studies demonstrate that related quinoline derivatives can induce apoptosis in various cancer cell lines, including prostate (PC-3), liver (HepG-2), and colon (Caco-2) cancers. For instance, derivatives showed significant caspase activation, suggesting a mechanism for inducing programmed cell death .

Structure-Activity Relationship (SAR)

The unique combination of functional groups in this compound enhances its solubility and bioavailability while maintaining effective biological activity against cholinesterases. Molecular docking studies reveal strong binding affinities to enzyme active sites, which correlate with observed inhibitory activities.

Comparison with Related Compounds

Compound Name Structural Features Notable Activities
6-Methyl-2-(piperidin-1-yl)quinoline-3-carbaldehydeMethyl group at position 6Potent cholinesterase inhibitors
8-Methylquinoline derivativesMethyl substitution at position 8Neuroprotective properties
Quinoline thiosemicarbazonesThiosemicarbazone moiety attachedAnticancer activity

Case Study 1: Neurodegenerative Disease Research

A study demonstrated that derivatives of this compound effectively inhibited cholinesterase enzymes in vitro, suggesting their potential for Alzheimer's treatment. The structure-based design approach revealed that modifications at specific positions enhanced binding affinity and inhibitory potency against cholinesterases.

Case Study 2: Anticancer Activity

In another investigation, several derivatives were tested against various cancer cell lines. The results indicated that specific modifications to the quinoline structure significantly improved apoptotic activity. For example, certain compounds induced over 66% apoptosis in HepG-2 cells, showcasing their potential as anticancer agents .

Mechanism of Action

The mechanism of action of 6-Ethoxy-2-(piperidin-1-yl)quinoline-3-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The pharmacological and physicochemical properties of quinoline-3-carbaldehydes are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Table 1: Substituent Effects on Quinoline-3-carbaldehyde Derivatives
Compound Name Substituents (Positions) Key Properties/Activities Synthesis Method References
6-Ethoxy-2-(piperidin-1-yl)quinoline-3-carbaldehyde 2: Piperidin-1-yl; 6: Ethoxy Enhanced lipophilicity; potential for antimicrobial activity (inferred from analogs) Microwave-assisted condensation
6-Methyl-2-(piperidin-1-yl)quinoline-3-carbaldehyde 2: Piperidin-1-yl; 6: Methyl Moderate antibacterial activity; used in cholinesterase inhibitor synthesis Substitution of chloro with piperidine
8-Methyl-2-(piperidin-1-yl)quinoline-3-carbaldehyde 2: Piperidin-1-yl; 8: Methyl Similar to 6-methyl analog; positional isomerism affects target binding Microwave-assisted synthesis
7-Methyl-2-(piperidin-1-yl)quinoline-3-carbaldehyde 2: Piperidin-1-yl; 7: Methyl Structural data available; steric effects may reduce reactivity Claisen-Schmidt condensation
2-Morpholinoquinoline-3-carbaldehyde 2: Morpholino; 3: Carbaldehyde Reduced basicity compared to piperidine; altered hydrogen-bonding capacity Vilsmeier–Haack reaction
9-Bromo-4-oxo-4H-pyrano[3,2-c]quinoline-3-carbaldehyde 3: Carbaldehyde; 9: Bromo; fused pyrano ring High antibacterial activity (14.2 ± 1.2 mm inhibition zone vs. E. coli) One-pot Vilsmeier–Haack synthesis
Key Observations:
  • Substituent Position : The 6-ethoxy group in the target compound may improve metabolic stability compared to methyl or halogen substituents (e.g., 9-bromo in ) due to reduced electrophilicity .
  • Piperidine vs.
  • Carbaldehyde Reactivity : The 3-carbaldehyde group enables condensation reactions (e.g., chalcone formation in ), a feature shared across analogs .

Physicochemical and Computational Insights

  • Lipophilicity : The 6-ethoxy group in the target compound likely increases logP compared to methyl or halogenated analogs, improving blood-brain barrier penetration in neurological applications .
  • Molecular Docking: Piperidine-containing quinolines (e.g., ) show strong binding to cholinesterase active sites, with the carbaldehyde forming critical hydrogen bonds .

Biological Activity

6-Ethoxy-2-(piperidin-1-yl)quinoline-3-carbaldehyde is a synthetic compound characterized by its unique quinoline structure, which includes an ethoxy group, a piperidine moiety, and an aldehyde functional group. This structural configuration contributes to its significant biological activities, particularly in the fields of neuropharmacology and medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C₁₇H₂₀N₂O₂. The presence of the ethoxy group at the 6-position enhances its solubility and bioavailability, while the piperidine at the 2-position and the aldehyde at the 3-position are crucial for its biological interactions.

Research indicates that this compound acts as a dual inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease. The inhibitory effects of this compound have been assessed through various studies, revealing IC₅₀ values in the low micromolar range, suggesting substantial potential as a therapeutic agent for cognitive disorders.

Table 1: Biological Activity Summary

Activity Description
AChE InhibitionPotent inhibitor with low micromolar IC₅₀ values.
BuChE InhibitionEffective against BuChE, enhancing its potential for treating cognitive decline.
Anticancer PotentialExhibits activity against various cancer cell lines, inducing apoptosis .
Neuroprotective EffectsProtects neurons from oxidative stress and calcium overload .

Case Studies and Research Findings

Several studies have highlighted the biological efficacy of this compound:

  • Neuropharmacological Studies : In vitro evaluations demonstrated that derivatives of this compound significantly inhibit cholinesterase activity. Molecular docking studies indicated strong binding affinities to the active sites of these enzymes, correlating with their inhibitory activities .
  • Anticancer Activity : A study reported that related quinoline derivatives exhibited potent anticancer effects against multiple cell lines, including HepG-2 (liver), PC-3 (prostate), and Caco-2 (colon). The compounds induced significant apoptosis and activated caspases, which are critical for programmed cell death .
  • Structure–Activity Relationship (SAR) : Investigations into SAR revealed that modifications to the piperidine moiety could enhance biological activity. For instance, substituting different groups on the piperidine ring has shown to increase binding affinity to cholinesterases .

Q & A

Q. What are the common synthetic routes for 6-Ethoxy-2-(piperidin-1-yl)quinoline-3-carbaldehyde, and how can reaction conditions be optimized?

The compound is typically synthesized via multi-step protocols involving acylation, nucleophilic substitution, or condensation reactions. For example, modified procedures using phosphorus pentachloride (PCl₅) for chlorination of quinoline precursors (e.g., 2-chloroquinoline-3-carbaldehyde derivatives) are foundational . Optimization involves adjusting solvent polarity (e.g., dichloromethane or DMF), temperature (50–120°C), and stoichiometric ratios of reagents. Catalytic systems (e.g., Lewis acids) can enhance yields, while inert atmospheres (N₂/Ar) may stabilize reactive intermediates .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

Key methods include:

  • IR Spectroscopy : Identifies aldehyde C=O stretches (~1700 cm⁻¹) and ethoxy C-O bonds (~1250 cm⁻¹) .
  • GC-MS : Detects molecular ions (though intensity may be low, 0.5–8.0%) and fragmentation patterns .
  • NMR : ¹H/¹³C NMR resolves piperidine ring protons (δ 1.5–3.5 ppm), quinoline aromatic signals, and aldehyde protons (δ ~10 ppm) .

Q. How do substituents on the quinoline core influence reactivity and stability?

Substituents like ethoxy (electron-donating) or piperidin-1-yl (bulky, basic) groups alter electronic and steric profiles. Ethoxy enhances quinoline ring stability against electrophilic attacks, while the piperidine moiety may participate in hydrogen bonding or salt formation, affecting solubility . Comparative studies with chloro or methyl analogues highlight substituent-dependent reactivity in cross-coupling or oxidation reactions .

Advanced Research Questions

Q. How can reaction efficiency be improved for low-yield steps in the synthesis?

Design of Experiments (DoE) approaches systematically test variables (e.g., temperature, catalyst loading). For example, optimizing PCl₅-mediated chlorination ( ) may benefit from microwave-assisted heating or flow chemistry to reduce side reactions . Parallel screening of alternative reagents (e.g., POCl₃) could mitigate harsh conditions .

Q. What crystallographic data are available for related quinoline-3-carbaldehydes, and how do they inform conformational analysis?

Single-crystal X-ray diffraction of 2-chloro-6-methoxyquinoline-3-carbaldehyde ( ) reveals planar quinoline rings and aldehyde group orientation. Bond angles and torsion angles provide insights into steric hindrance from the piperidine substituent, guiding molecular docking studies .

Q. How can computational modeling predict the compound’s interactions with biological targets?

Molecular dynamics simulations and DFT calculations assess electronic properties (e.g., HOMO-LUMO gaps) and binding affinities. Docking studies using viral protein targets (e.g., SARS-CoV-2 proteases) can prioritize derivatives for synthesis . Software like AutoDock or Schrödinger Suite integrates crystallographic data ( ) for accuracy .

Q. How should researchers address discrepancies in spectral data (e.g., low GC-MS ion intensity)?

Combine complementary techniques: High-resolution MS (HRMS) validates molecular weight, while 2D NMR (COSY, HSQC) resolves ambiguous proton couplings. Cross-validate with synthetic intermediates to confirm purity .

Q. What purification challenges arise due to the compound’s physicochemical properties?

The aldehyde group’s sensitivity to oxidation necessitates chromatography under inert conditions (e.g., silica gel with 1–5% Et₃N). Recrystallization from ethanol/water mixtures improves purity, monitored by TLC or HPLC .

Methodological and Analytical Focus

Q. How can substituent effects guide the design of derivatives with enhanced bioactivity?

Structure-activity relationship (SAR) studies compare analogues (e.g., replacing ethoxy with methoxy or halogens). Biological assays (e.g., enzyme inhibition) paired with computational ADMET profiling identify optimal substituents .

Q. What role does conformational flexibility play in the compound’s reactivity?

X-ray data ( ) and NMR NOE experiments reveal restricted rotation around the piperidine-quinoline bond, influencing nucleophilic attack sites. Steric maps from crystallography guide functionalization strategies .

Q. Are there alternative green chemistry routes to synthesize this compound?

Explore solvent-free conditions or biocatalysis (e.g., lipases for acylations). Microwave-assisted synthesis reduces energy use, while recyclable catalysts (e.g., zeolites) minimize waste .

Q. How does the compound’s stability vary under different storage conditions?

Accelerated stability studies (40°C/75% RH) monitor degradation via HPLC. Lyophilization or storage in amber vials under N₂ mitigates aldehyde oxidation .

Q. What solvent systems optimize its solubility for reaction or formulation?

Test polar aprotic solvents (DMF, DMSO) for reactions, while PEG-water mixtures enhance aqueous solubility for biological testing. Solubility parameters (Hansen) correlate with experimental results .

Interdisciplinary and Collaborative Approaches

Q. How can machine learning improve synthetic route design for this compound?

Train models on reaction databases (e.g., Reaxys) to predict optimal conditions or byproducts. Neural networks integrating spectral data ( ) automate structural validation .

Q. What collaborative frameworks integrate experimental and computational insights?

Joint projects between synthetic chemists (optimizing routes) and computational biologists (docking studies) accelerate drug discovery. Shared data platforms (e.g., PubChem, ) standardize reporting .

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